molecular formula C13H26Cl3N5O B1402655 2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride CAS No. 1361113-48-5

2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride

Cat. No. B1402655
CAS RN: 1361113-48-5
M. Wt: 374.7 g/mol
InChI Key: GZVBIGPCTDHQTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride is a useful research compound. Its molecular formula is C13H26Cl3N5O and its molecular weight is 374.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities of Related Compounds

Studies on compounds containing pyrazole and piperidine moieties, such as 2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride, highlight their significance in medicinal chemistry due to a wide range of biological activities. The pyrazole core is noted for its presence in biologically active compounds exhibiting anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others. For instance, the synthesis and application of pyrazole derivatives have been explored for their potential as COX-2 inhibitors, showcasing the importance of these heterocycles in drug discovery and development (Dar & Shamsuzzaman, 2015). Similarly, the presence of the piperidine ring is associated with various therapeutic profiles, indicating a broad spectrum of potential research applications in understanding and treating diseases.

Synthetic Applications and Chemical Studies

The synthesis of heterocyclic compounds, particularly those involving pyrazole and piperidine scaffolds, has been a focus of chemical research due to their utility in creating compounds with significant biological activities. Various synthetic strategies have been developed to annelate different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems available for further biological exploration. These methodologies provide a foundation for designing more active biological agents through modifications and derivatizations, demonstrating the synthetic and application potential of compounds related to 2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-(dimethylamino)-N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O.3ClH/c1-17(2)10-13(19)16-12-7-15-18(9-12)8-11-3-5-14-6-4-11;;;/h7,9,11,14H,3-6,8,10H2,1-2H3,(H,16,19);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVBIGPCTDHQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26Cl3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride
Reactant of Route 3
2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride
Reactant of Route 4
Reactant of Route 4
2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride
Reactant of Route 5
2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride
Reactant of Route 6
2-Dimethylamino-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide trihydrochloride

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